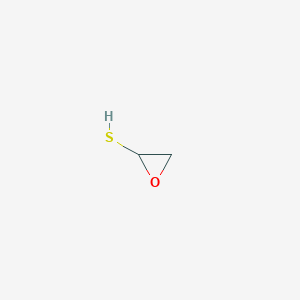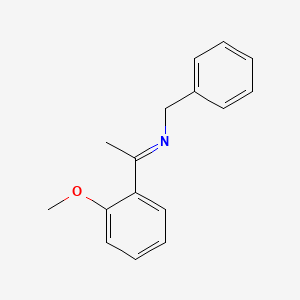![molecular formula C32H56Br2S2 B14290867 1,2-Dibromo-4,5-bis[(dodecylsulfanyl)methyl]benzene CAS No. 114414-21-0](/img/structure/B14290867.png)
1,2-Dibromo-4,5-bis[(dodecylsulfanyl)methyl]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dibromo-4,5-bis[(dodecylsulfanyl)methyl]benzene is an organic compound that belongs to the class of benzene derivatives This compound is characterized by the presence of two bromine atoms and two dodecylsulfanyl groups attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dibromo-4,5-bis[(dodecylsulfanyl)methyl]benzene typically involves the bromination of a suitable precursor, such as 1,2-dimethylbenzene, followed by the introduction of dodecylsulfanyl groups. The bromination reaction can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually conducted under controlled temperature conditions to ensure selective bromination at the desired positions on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactors equipped with temperature and pressure control systems. The use of continuous flow reactors can enhance the efficiency and yield of the bromination process. The subsequent introduction of dodecylsulfanyl groups can be achieved through nucleophilic substitution reactions using appropriate thiol reagents.
化学反応の分析
Types of Reactions
1,2-Dibromo-4,5-bis[(dodecylsulfanyl)methyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The dodecylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atoms or reduce the sulfanyl groups to thiols.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium thiolate, sodium alkoxide, or primary amines can be used under basic conditions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used under mild conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include substituted benzene derivatives with various functional groups replacing the bromine atoms.
Oxidation Reactions: Products include sulfoxides or sulfones derived from the oxidation of dodecylsulfanyl groups.
Reduction Reactions: Products include debrominated benzene derivatives or thiols derived from the reduction of sulfanyl groups.
科学的研究の応用
1,2-Dibromo-4,5-bis[(dodecylsulfanyl)methyl]benzene has several scientific research applications, including:
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with unique electronic and optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and polymers.
Industrial Chemistry: The compound is used in the production of specialty chemicals and additives for various industrial applications.
Biological Research:
作用機序
The mechanism of action of 1,2-Dibromo-4,5-bis[(dodecylsulfanyl)methyl]benzene involves its interaction with molecular targets through its functional groups. The bromine atoms and dodecylsulfanyl groups can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, such as proteins and nucleic acids, potentially modulating their functions. The exact molecular pathways involved depend on the specific application and the nature of the target molecules.
類似化合物との比較
1,2-Dibromo-4,5-bis[(dodecylsulfanyl)methyl]benzene can be compared with other similar compounds, such as:
1,2-Dibromo-4,5-dimethylbenzene: This compound lacks the dodecylsulfanyl groups and has different chemical properties and applications.
1,4-Dibromo-2,5-bis(decyloxy)benzene: This compound has decyloxy groups instead of dodecylsulfanyl groups, leading to variations in its reactivity and applications.
1,2,4,5-Tetrabromobenzene: This compound has four bromine atoms and no alkylsulfanyl groups, resulting in distinct chemical behavior and uses.
特性
CAS番号 |
114414-21-0 |
|---|---|
分子式 |
C32H56Br2S2 |
分子量 |
664.7 g/mol |
IUPAC名 |
1,2-dibromo-4,5-bis(dodecylsulfanylmethyl)benzene |
InChI |
InChI=1S/C32H56Br2S2/c1-3-5-7-9-11-13-15-17-19-21-23-35-27-29-25-31(33)32(34)26-30(29)28-36-24-22-20-18-16-14-12-10-8-6-4-2/h25-26H,3-24,27-28H2,1-2H3 |
InChIキー |
FJZOOOWSMFFRBS-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCSCC1=CC(=C(C=C1CSCCCCCCCCCCCC)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(Methylsulfanyl)[1,3]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dithione](/img/structure/B14290804.png)
![1H-Pyrazole, 1-[(trifluoromethyl)sulfonyl]-](/img/structure/B14290806.png)
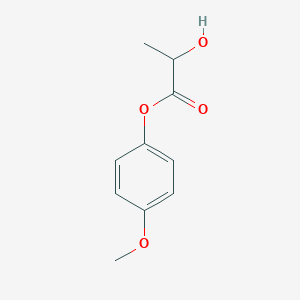

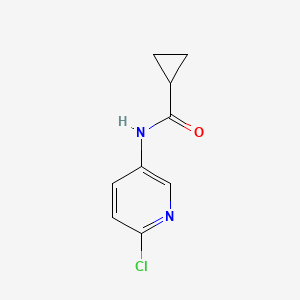

![{[2-(Furan-2-yl)propan-2-yl]oxy}(trimethyl)silane](/img/structure/B14290844.png)
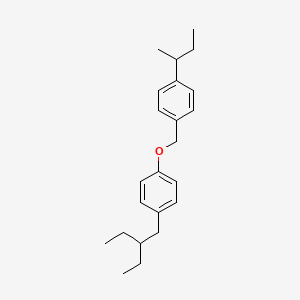
![1-Ethoxy-4-[8-(4-ethoxyphenyl)tellanyloctyltellanyl]benzene](/img/structure/B14290865.png)
